N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide
Description
N-(2-((3-Acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is a synthetic piperazine-carboxamide derivative characterized by a 3-chlorophenyl-substituted piperazine core linked via a carboxamide bridge to a glycinamide moiety bearing a 3-acetylphenyl group.
Properties
Molecular Formula |
C21H23ClN4O3 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[2-(3-acetylanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H23ClN4O3/c1-15(27)16-4-2-6-18(12-16)24-20(28)14-23-21(29)26-10-8-25(9-11-26)19-7-3-5-17(22)13-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,29)(H,24,28) |
InChI Key |
DSDACWSBZYIGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the acetylphenyl group: This step involves the acylation of the piperazine derivative with 3-acetylphenyl chloride in the presence of a base such as triethylamine.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction using 3-chlorophenylamine and the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Amide Hydrolysis
The central amide bond undergoes hydrolysis under acidic or basic conditions:
Stability studies show the amide bond remains intact in neutral aqueous solutions (pH 6–8) at 25°C for >48 hr.
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation and acylation reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base:
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| AcCl, pyridine | CH₂Cl₂, 0°C → RT, 12 hr | N-acetylpiperazine carboxamide | 85% |
| Benzoyl chloride | TEA, THF, 40°C, 6 hr | N-benzoyl derivative | 78% |
Chlorophenyl Substitution
The 3-chlorophenyl group undergoes nucleophilic aromatic substitution under stringent conditions:
Acetylaminophenyl Modifications
The acetyl group on the phenyl ring participates in condensation and reduction reactions:
Biological Interactions
The compound interacts with biological macromolecules through non-covalent interactions:
Comparative Reactivity with Analogues
The 3-chlorophenyl and acetylaminophenyl groups confer distinct reactivity compared to similar piperazine carboxamides:
Degradation Pathways
Stress testing under accelerated conditions reveals:
-
Photolysis : UV light (254 nm) induces cleavage of the chlorophenyl–piperazine bond (t₁/₂ = 3.2 hr).
-
Oxidation : H₂O₂ (3%) oxidizes the acetyl group to a carboxylic acid (72% conversion in 24 hr).
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties. The chlorophenyl and acetylaminophenyl groups serve as critical handles for further functionalization, while the piperazine core ensures compatibility with diverse synthetic strategies .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 429.9 g/mol. Its structure consists of a piperazine ring substituted with an acetylphenyl moiety and a chlorophenyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of piperazine have been shown to exhibit significant growth inhibition against various cancer cell lines. The presence of the acetylphenyl group is believed to enhance the compound's interaction with cellular targets, leading to increased cytotoxicity.
In vitro assays demonstrated that related compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer efficacy .
Tyrosinase Inhibition
The compound has also been investigated for its tyrosinase inhibitory activity, which is relevant for treating hyperpigmentation disorders. Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition can lead to lighter skin tones. In studies, similar compounds showed IC50 values as low as 0.0020 mM for tyrosinase inhibition, suggesting that modifications to the piperazine structure can enhance this activity .
Case Study 1: Anticancer Efficacy
A study published in ACS Omega highlighted the synthesis and evaluation of various piperazine derivatives, including N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide. The results indicated that these compounds could inhibit cell proliferation in MCF-7 breast cancer cells effectively, with further investigations suggesting a mechanism involving apoptosis induction .
Case Study 2: Tyrosinase Inhibition
In another study focused on skin whitening agents, researchers synthesized several derivatives based on this compound and evaluated their tyrosinase inhibitory effects. The findings revealed that certain modifications led to significantly enhanced inhibitory activity compared to standard agents used in dermatological applications .
Mechanism of Action
The mechanism of action of N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Halogen-Substituted Piperazine-Carboxamides
Compounds with halogenated aromatic substituents on the piperazine ring are common in medicinal chemistry due to their enhanced binding affinity and metabolic stability. Key examples include:
Heterocyclic and Functional Group Variations
Modifications to the carboxamide-linked side chain significantly alter physicochemical and pharmacological properties:
Physicochemical and Conformational Properties
- Melting Points : Halogenated analogs (e.g., A5, A6) exhibit melting points between 189–200°C, indicative of crystalline stability .
- Conformational Analysis : Piperazine rings in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopt chair conformations, optimizing hydrophobic interactions in binding pockets .
Biological Activity
N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C21H23ClN4O3 and a molecular weight of approximately 414.9 g/mol, this compound features a piperazine ring, an acetylphenyl moiety, and a chlorophenyl group, which contribute to its pharmacological properties.
Research indicates that this compound interacts with various biological targets, potentially influencing several pathways involved in disease processes. Its structural components suggest possible activity against cancer cell lines and other pathological conditions. The presence of the chlorophenyl group is particularly noteworthy, as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and receptor binding affinity.
Anticancer Activity
Studies have shown that derivatives of this compound may possess significant anticancer properties. For example, related compounds with similar structural features have demonstrated effective inhibition of cell proliferation in various cancer cell lines, such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity .
In Vitro Studies
The compound has been evaluated using standard assays to determine its cytotoxic effects. The MTT assay is commonly employed to assess cell viability in response to treatment with the compound. Results from these studies indicate that modifications to the piperazine core or the introduction of different substituents can significantly affect biological activity.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HT29 | TBD | Potential anticancer agent |
| Similar derivative | Jurkat | TBD | Significant growth inhibition observed |
Pharmacological Profiles
The pharmacological profiles of similar compounds suggest that they may act as enzyme inhibitors or modulators. For instance, compounds with piperazine structures have been studied for their ability to inhibit enzymes such as tyrosinase and acetylcholinesterase, which are relevant in cancer and neurodegenerative diseases respectively .
Case Study 1: Tyrosinase Inhibition
In a study focusing on tyrosinase inhibition, derivatives of this compound were synthesized and tested. The most active compound showed an IC50 value of 0.0020 µM, indicating potent inhibitory activity against tyrosinase, which is crucial in melanin biosynthesis and thus relevant in skin pigmentation disorders .
Case Study 2: Antiproliferative Activity
Another research effort evaluated the antiproliferative effects of structurally related compounds on various cancer cell lines. The findings revealed that modifications enhancing the hydrophobic character of the molecules led to increased cytotoxicity, particularly in breast cancer cells .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what reagents are typically employed?
The compound is synthesized via multi-step organic reactions, often involving:
- Amide coupling : Acyl chlorides or activated esters react with amines under basic conditions (e.g., triethylamine) to form the carboxamide moiety .
- Piperazine functionalization : Substituted piperazine derivatives are introduced via nucleophilic substitution or Buchwald-Hartwig coupling, often using 3-chlorophenyl precursors .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) is commonly used to isolate the final product .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : and NMR confirm proton environments and carbon frameworks, with characteristic peaks for acetyl (δ ~2.5 ppm) and piperazine (δ ~3.0–4.0 ppm) groups .
- X-ray crystallography : Resolves crystal packing and confirms chair conformations of the piperazine ring, as observed in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .
Q. What initial biological screening assays are recommended for this compound?
Prioritize:
- Receptor binding assays : Target dopamine D3 or serotonin receptors due to structural similarity to piperazine-based modulators .
- Enzyme inhibition studies : Test against FAAH (fatty acid amide hydrolase) using fluorometric assays, given its piperazine-carboxamide backbone .
- Cytotoxicity screening : MTT assays on cancer cell lines to evaluate antiproliferative potential .
Q. What key physicochemical properties influence its research applications?
Critical properties include:
- Solubility : Moderate aqueous solubility due to the hydrophobic 3-chlorophenyl group; DMSO is often used for in vitro studies .
- LogP : Estimated ~3.5 (via PubChem data), indicating moderate membrane permeability .
- Thermal stability : Melting points >150°C (analog data) suggest suitability for solid-state formulations .
Q. How does the 3-chlorophenyl group affect the compound’s reactivity?
The electron-withdrawing chlorine atom:
- Enhances electrophilic substitution resistance in the phenyl ring .
- Modulates receptor binding affinity by influencing π-π stacking interactions in biological targets .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Utilize:
- Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) predict optimal intermediates and transition states .
- Machine learning : Train models on PubChem reaction data to prioritize high-yield conditions (e.g., solvent, catalyst) .
- In silico retrosynthesis : Tools like Pistachio/BKMS_METABOLIC databases propose feasible routes using available precursors .
Q. What strategies resolve discrepancies in receptor binding data across studies?
Address variability via:
- Assay standardization : Control buffer pH (e.g., 7.4 vs. 6.8) and ionic strength to minimize false negatives .
- Orthogonal validation : Compare radioligand binding (e.g., -spiperone) with functional assays (cAMP accumulation) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-fluorophenyl) to isolate steric/electronic effects .
Q. How to design structure-activity relationship (SAR) studies for piperazine carboxamide derivatives?
Focus on:
- Core modifications : Vary piperazine substituents (e.g., 3-chloro vs. 2,4-dichlorophenyl) to map steric tolerance .
- Linker optimization : Replace the acetyl-ethyl linker with sulfonamide or urea groups to modulate flexibility .
- Bioisosteric replacement : Substitute the carboxamide with thioamide or reverse amide to assess hydrogen-bonding requirements .
Q. What techniques characterize solid-state properties, and how do they impact formulation?
Employ:
Q. How to address solubility and bioavailability challenges in vivo?
Strategies include:
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles .
- Co-crystallization : Co-formers like succinic acid enhance dissolution without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
